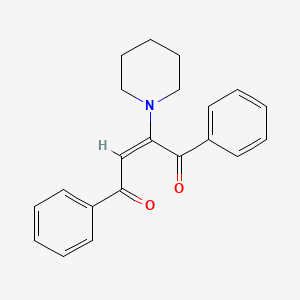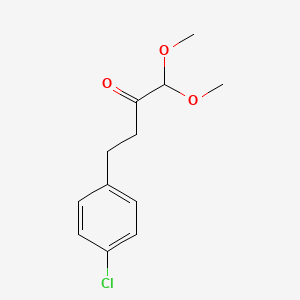
4-(4-Chlorophenyl)-1,1-dimethoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone is an organic compound characterized by the presence of a chlorophenyl group attached to a butanone backbone with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation and recrystallization are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,1-dimethoxy-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar in structure but lacks the butanone and methoxy groups.
4-(4-Chlorophenyl)-2-butanone: Similar but without the methoxy groups.
4-(4-Chlorophenyl)-1-butanone: Similar but with a different substitution pattern.
Uniqueness
4-(4-Chlorophenyl)-1,1-dimethoxy-2-butanone is unique due to the presence of both methoxy groups and the chlorophenyl moiety, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6956-47-4 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,1-dimethoxybutan-2-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-12(16-2)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,12H,5,8H2,1-2H3 |
InChI Key |
MOCJTRKKKQWQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


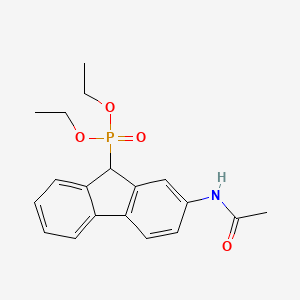
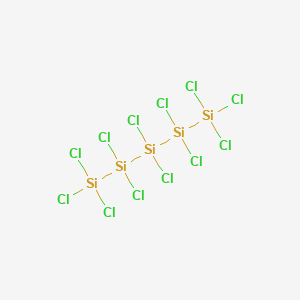
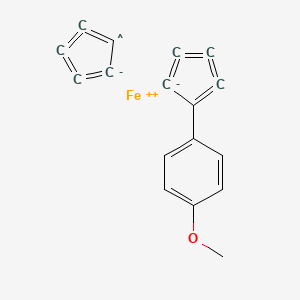
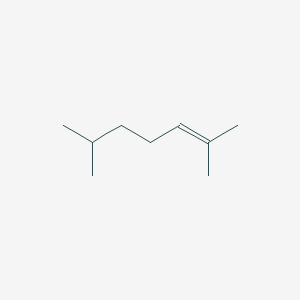
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
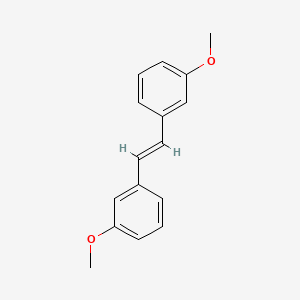
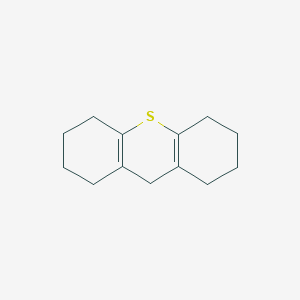
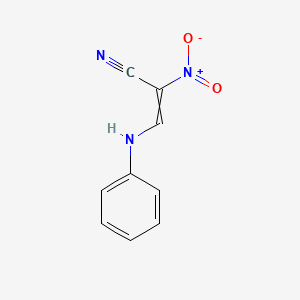
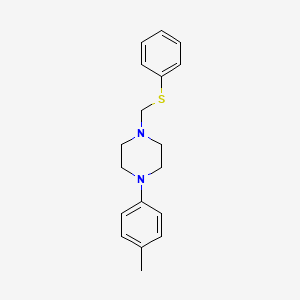

![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
